molecular formula C16H22ClN3O2 B8268342 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

Cat. No.: B8268342
M. Wt: 323.82 g/mol
InChI Key: SUJCEDQQDYQAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and amine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is typically stored as a powder at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .

Scientific Research Applications

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.

    Medicine: Investigated for its potential in drug discovery, particularly in targeting undruggable proteins and developing new treatments for diseases.

    Industry: Utilized in the production of high-purity ligands and other chemical intermediates.

Mechanism of Action

The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets and pathways involved include the modulation of protein homeostasis and the selective degradation of disease-related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility as a building block for creating diverse protein degrader libraries. This makes it a valuable tool in chemical biology and drug discovery .

Properties

IUPAC Name

3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJCEDQQDYQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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